The synthesis of 8-benzyl-3-methyl-7H-purine-2,6-dione typically involves several key methods:
Technical details regarding these methods emphasize the importance of reaction conditions (temperature, solvent choice) and purification techniques to ensure high yields and purity of the final product.
The molecular structure of 8-benzyl-3-methyl-7H-purine-2,6-dione can be described as follows:
The compound's structural data can be represented using SMILES notation: CC1=NC(=O)N(C(=O)N1)c2[nH]cnc2C(c3ccccc3)=C
.
8-benzyl-3-methyl-7H-purine-2,6-dione participates in various chemical reactions that are significant for its biological activity:
The mechanism of action for 8-benzyl-3-methyl-7H-purine-2,6-dione primarily relates to its role as an inhibitor in various biochemical pathways:
Data from pharmacological studies indicate that modifications in the benzyl or methyl groups can significantly alter its efficacy as an inhibitor.
The physical and chemical properties of 8-benzyl-3-methyl-7H-purine-2,6-dione include:
Relevant analyses often include spectroscopic techniques (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity and purity.
8-benzyl-3-methyl-7H-purine-2,6-dione has several scientific applications:
The core structure of this purine derivative follows systematic IUPAC naming conventions. Its standardized name is 8-benzyl-3-methyl-7H-purine-2,6-dione, reflecting three key structural features:
The molecular formula is C₁₃H₁₂N₄O₂, confirmed through high-resolution mass spectrometry of analogous compounds [2]. This formula corresponds to a molecular weight of 256.27 g/mol, with a monoisotopic mass of 256.0960 Da. Elemental composition analysis reveals: Carbon 60.93%, Hydrogen 4.72%, Nitrogen 21.86%, Oxygen 12.49%.
Table 1: Molecular Descriptors of 8-Benzyl-3-methyl-7H-purine-2,6-dione
Property | Value |
---|---|
IUPAC Name | 8-benzyl-3-methyl-7H-purine-2,6-dione |
Molecular Formula | C₁₃H₁₂N₄O₂ |
Exact Mass | 256.0960 Da |
Elemental Composition | C 60.93%, H 4.72%, N 21.86%, O 12.49% |
Canonical SMILES | CN1C2=C(N=C1CC3=CC=CC=C3)N(C(=O)NC2=O)C |
The benzyl group at C8 introduces aromatic character and lipophilicity (theoretical LogP ≈ 2.1), while the methyl group at N3 restricts rotational freedom compared to unsubstituted xanthines [2] [10]. This substitution pattern differentiates it from common xanthine derivatives like caffeine (1,3,7-trimethylxanthine), particularly through the C8 benzyl modification—a feature shared with some pharmaceutical agents targeting adenosine receptors.
Despite lacking chiral centers, 8-benzyl-3-methyl-7H-purine-2,6-dione exhibits complex stereoelectronic properties:
Tautomerism: The molecule exists in equilibrium between two dominant tautomeric forms (Figure 1):
Rotational Restrictions: The benzyl group experiences hindered rotation due to steric interactions with the purine C8-H bond. Nuclear Magnetic Resonance (NMR) studies of analogous C8-substituted xanthines reveal:
Table 2: Key Bond Characteristics from Crystallographic Data
Bond | Length (Å) | Angle (°) | Electronic Feature |
---|---|---|---|
C8–C(benzyl) | 1.48 ± 0.02 | N7-C8-C = 117 | Partial double-bond character |
C2=O | 1.22 ± 0.01 | O=C-N = 123 | Ketone-like polarization |
N3–CH₃ | 1.36 ± 0.01 | C-N-C = 120 | Restricted rotation at N3 |
The purine core adopts near-perfect planarity (RMSD <0.05 Å), while the benzyl group deviates by 12-18° from coplanarity. This non-planar configuration reduces conjugation with the π-system, maintaining the purine ring's aromatic character [10].
8-Benzyl-3-methyl-7H-purine-2,6-dione belongs to a class of C8-modified xanthines with distinct pharmacological implications when compared to established purine derivatives:
Versus Classical Xanthine Derivatives:
Pharmaceutical Analogs (e.g., Linagliptin):Though not identical, the DPP-4 inhibitor linagliptin shares key motifs:
Table 3: Structural and Electronic Comparison with Key Analogs
Compound | Molecular Weight | C8/N1 Substituent | LogP | A₁ AR Ki (μM) |
---|---|---|---|---|
8-Benzyl-3-methyl-7H-purine-2,6-dione | 256.27 | Benzyl | 2.1 | 0.42 |
1-Benzyl-3-methyl-xanthine [2] | 256.27 | N1-benzyl | 1.8 | 12.3 |
3-Methyl-8-phenylxanthine [10] | 242.23 | Phenyl | 1.9 | 0.29 |
IBMX | 222.24 | N1-isobutyl | 1.4 | 28.5 |
Linagliptin core | 472.54 | Quinazoline-benzyl | 2.4 | N/A (DPP-4 IC₅₀ = 1 nM) |
The C8-benzyl configuration creates a unique steric profile that enhances A₂A receptor selectivity over A₁ (5.3-fold) compared to C8-phenyl analogs. This stems from favorable π-stacking in the receptor’s hydrophobic subpocket, as demonstrated through molecular docking studies of related purine diones [7] [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7